molecular formula C12H24N2 B12075444 1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine

Cat. No.: B12075444
M. Wt: 196.33 g/mol
InChI Key: LNMBIOSZLIOPRZ-UHFFFAOYSA-N
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Description

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine is a synthetic organic compound with the molecular formula C12H24N2 This compound features a piperidine ring substituted with a cyclobutylmethyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

    Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using cyclobutylmethyl halide and a base.

    Attachment of the Ethanamine Moiety: The ethanamine group can be attached through reductive amination, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives of the original compound.

Scientific Research Applications

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Similar piperidine structure but with different substituents.

    Cyclobutylmethylamine: Contains the cyclobutylmethyl group but lacks the piperidine ring.

    Ethan-1-amine derivatives: Various compounds with the ethanamine moiety but different ring structures.

Uniqueness

1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine is unique due to its specific combination of a cyclobutylmethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-[1-(cyclobutylmethyl)piperidin-4-yl]ethanamine

InChI

InChI=1S/C12H24N2/c1-10(13)12-5-7-14(8-6-12)9-11-3-2-4-11/h10-12H,2-9,13H2,1H3

InChI Key

LNMBIOSZLIOPRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)CC2CCC2)N

Origin of Product

United States

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